2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a dioxaborolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorocinnamyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with hydroxyl and amino groups, making it useful in bioconjugation and labeling techniques. The fluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorophenyl group and dioxaborolane ring, making it less versatile.
4-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the dioxaborolane ring.
Bis(pinacolato)diboron: Used as a reagent in the synthesis of boronic esters but does not have the same structural features.
Uniqueness
2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorophenyl group and a dioxaborolane ring. This structure imparts enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C15H20BFO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-11(12-6-8-13(17)9-7-12)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10+ |
InChI Key |
FUOCPFHTEVEBRT-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.